6-Acetamido-2-azaniumylhexanoate is a natural product found in Phaseolus vulgaris with data available.

6-Acetamido-2-aminohexanoic acid

CAS No.: 1071-49-4

Cat. No.: VC16032736

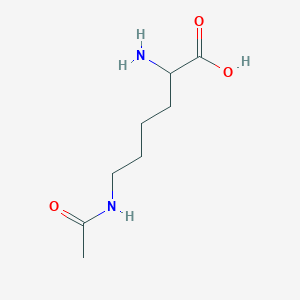

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071-49-4 |

|---|---|

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 6-acetamido-2-aminohexanoic acid |

| Standard InChI | InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |

| Standard InChI Key | DTERQYGMUDWYAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCCCCC(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Features

The IUPAC name for this compound is 6-acetamido-2-aminohexanoic acid, reflecting its hexanoic acid backbone with amino groups at positions 2 and 6, the latter acetylated. Its condensed formula, , underscores its relationship to lysine while distinguishing its post-translational modification . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1071-49-4 | |

| Molecular Weight | 188.22 g/mol | |

| SMILES Notation | CC(=O)NCCCCC(C(=O)O)N | |

| PubChem CID | 265949 |

The acetyl moiety at the sixth carbon introduces steric and electronic modifications that influence hydrogen bonding capacity and solubility compared to unmodified lysine .

Stereochemical Considerations

While the DL-racemic form is commonly reported , enantiomerically pure L-lysine derivatives (e.g., ) are prioritized in peptide synthesis for compatibility with biological systems . X-ray crystallography and NMR studies confirm that acetylation induces conformational restrictions in the side chain, favoring extended conformations in aqueous solutions .

Synthetic Methodologies

Conventional Acetylation of Lysine

The most direct synthesis involves selective epsilon-amino acetylation of lysine using acetic anhydride under alkaline conditions :

Key optimization parameters include:

-

pH control: Maintaining pH 8–9 prevents N-terminal acetylation .

-

Stoichiometry: A 1:1 molar ratio of lysine to acetic anhydride minimizes diacetylation byproducts .

-

Deprotection: Hydrochloric acid in dioxane efficiently removes tert-butoxycarbonyl (Boc) groups without cleaving the acetamido moiety .

Solid-Phase Peptide Synthesis (SPPS) Integration

In peptide engineering, 6-acetamido-2-aminohexanoic acid is incorporated via Fmoc-protected building blocks. The acetyl group remains inert during standard SPPS coupling/deprotection cycles, enabling precise placement in synthetic peptides . Post-synthetic modifications, such as fluorescent labeling, exploit the epsilon-acetamido group’s reactivity in click chemistry applications .

Physicochemical Properties and Computational Analysis

Partitioning Behavior and Solubility

RDKit-calculated properties reveal distinct biophysical characteristics :

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 0.08 |

| Topological Polar SA | 58.20 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The low LogP value indicates higher hydrophilicity compared to lysine (LogP −3.05), attributable to the acetamido group’s polarity. This enhances solubility in aqueous buffers (≥50 mg/mL at pH 7), making it suitable for biological assays .

Spectroscopic Signatures

-

NMR: -NMR (DMSO-d6) shows characteristic acetamido methyl singlet at δ 2.10 ppm and backbone α-proton multiplet at δ 3.81 ppm .

-

Mass Spectrometry: ESI-MS ([M+H]+) peaks at m/z 189.2 align with theoretical molecular weight .

Biological Applications and Research Findings

Protein Engineering and Labeling

This compound serves as a bioorthogonal handle in amber codon suppression systems. For example, Grininger et al. incorporated it into acyl carrier protein (ACP) mutants of fungal fatty acid synthase (mFAS) to enable site-specific fluorophore conjugation . Key results include:

| Application | Outcome | Reference |

|---|---|---|

| ACP-GFP Labeling | 89% labeling efficiency with TAMRA | |

| mFAS Modification | Retained enzymatic activity post-modification |

Metabolic Studies in Legumes

In Phaseolus vulgaris, 6-acetamido-2-aminohexanoic acid accumulates during nitrogen stress, suggesting a role in amino acid recycling . Its detection via LC-MS/MS in root nodules implies involvement in symbiosis with nitrogen-fixing bacteria .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume